molecular formula C16H18O9 B1148660 3,5-Dihydroxy-4-methylbenzoic acid;hydrate CAS No. 199926-34-6

3,5-Dihydroxy-4-methylbenzoic acid;hydrate

Cat. No.: B1148660
CAS No.: 199926-34-6
M. Wt: 354.31 g/mol
InChI Key: IXNJGQHDWCJSSW-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-methylbenzoic acid;hydrate is an organic compound with the molecular formula CH3C6H2(OH)2CO2H · 1/2H2O. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dihydroxy-4-methylbenzoic acid;hydrate can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the methylbenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of toluene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst such as cobalt or manganese salts, which facilitate the oxidation process. The resulting product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-methylbenzoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dihydroxy-4-methylbenzoic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-methylbenzoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydroxy-4-methylbenzoic acid;hydrate is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

199926-34-6

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

3,5-dihydroxy-4-methylbenzoic acid;hydrate

InChI

InChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2

InChI Key

IXNJGQHDWCJSSW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1O)C(=O)O)O.O

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O

Origin of Product

United States

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